molecular formula C11H20BrN B13959853 2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane

2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane

Katalognummer: B13959853
Molekulargewicht: 246.19 g/mol
InChI-Schlüssel: ZALHDTPMKHUPQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-6-isopropyl-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group and an isopropyl group attached to a nitrogen-containing spiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduction typically yields the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with spirocyclic frameworks.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may find use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the spirocyclic structure provides rigidity and specificity in binding. This interaction can modulate biological pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[3.4]octane: Lacks the bromomethyl and isopropyl groups, making it less reactive in substitution reactions.

    2-Bromomethyl-5,8-dioxaspiro[3.4]octane: Contains a dioxaspiro ring system, which imparts different chemical properties and reactivity.

Uniqueness

2-(Bromomethyl)-6-isopropyl-6-azaspiro[34]octane is unique due to its combination of a bromomethyl group and an isopropyl group on a spirocyclic framework

Eigenschaften

Molekularformel

C11H20BrN

Molekulargewicht

246.19 g/mol

IUPAC-Name

2-(bromomethyl)-6-propan-2-yl-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H20BrN/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

ZALHDTPMKHUPQM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC2(C1)CC(C2)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.